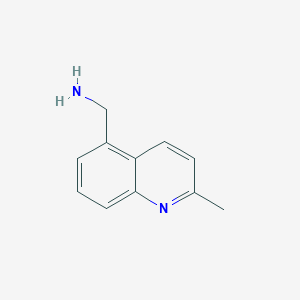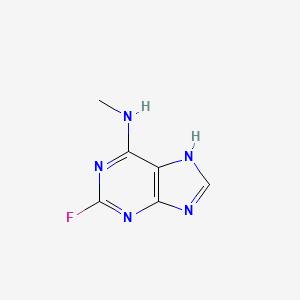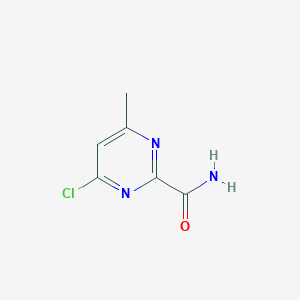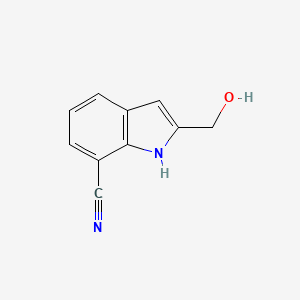
2-(Chloromethyl)-5-(methoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Clorometil)-5-(metoximetil)piridina es un compuesto orgánico heterocíclico que presenta un anillo de piridina sustituido con grupos clorometil y metoximetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Clorometil)-5-(metoximetil)piridina generalmente implica la clorometilación de 5-(metoximetil)piridina. Esto se puede lograr a través de la reacción de 5-(metoximetil)piridina con formaldehído y ácido clorhídrico en condiciones ácidas. La reacción procede a través de la formación de un intermedio, que posteriormente se clora para producir el producto deseado.
Métodos de producción industrial
A escala industrial, la producción de 2-(Clorometil)-5-(metoximetil)piridina puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores y entornos de reacción controlados para facilitar el proceso de clorometilación de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Clorometil)-5-(metoximetil)piridina experimenta diversas reacciones químicas, incluyendo:
Sustitución nucleófila: El grupo clorometil puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.
Oxidación: El grupo metoximetil puede oxidarse en condiciones específicas para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto puede experimentar reacciones de reducción, particularmente en el anillo de piridina, lo que lleva a la formación de derivados de piridina reducidos.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y varias aminas.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo.
Reducción: A menudo se emplea hidrógeno gaseoso en presencia de un catalizador de paladio.
Principales productos formados
Sustitución nucleófila: Los productos incluyen piridinas sustituidas donde el átomo de cloro es reemplazado por otros grupos funcionales.
Oxidación: Los productos incluyen aldehídos y ácidos carboxílicos.
Reducción: Los productos incluyen derivados de piridina reducidos.
Aplicaciones Científicas De Investigación
2-(Clorometil)-5-(metoximetil)piridina tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas.
Química farmacéutica: El compuesto se utiliza en el desarrollo de agentes farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central.
Ciencia de materiales: Se utiliza en la síntesis de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Clorometil)-5-(metoximetil)piridina implica su interacción con varios objetivos moleculares. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a modificaciones en su estructura y función. El grupo metoximetil puede experimentar transformaciones metabólicas, influyendo en la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Clorometil)piridina
- 5-(Metoximetil)piridina
- 2-(Bromometil)-5-(metoximetil)piridina
Unicidad
2-(Clorometil)-5-(metoximetil)piridina es único debido a la presencia de grupos clorometil y metoximetil en el anillo de piridina
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3 |
Clave InChI |
PMVHEYDEVHECJU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CN=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)




